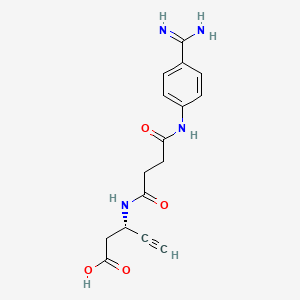
Xemilofiban acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SC-54701A est le métabolite actif du composé xemilofiban, qui est un antagoniste de la glycoprotéine IIb/IIIa. Ce composé est connu pour son rôle dans l'inhibition de l'agrégation plaquettaire, ce qui en fait un acteur important dans le domaine de la recherche et du traitement cardiovasculaires .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de SC-54701A implique une série de réactions chimiques à partir de (triméthylsilyl)acétylène. Le procédé comprend six étapes et atteint un rendement global de 19% . La voie de synthèse est conçue pour être efficace et rentable, ce qui la rend adaptée à la production à grande échelle.
Méthodes de Production Industrielle
La production industrielle de SC-54701A suit la même voie de synthèse mais est mise à l'échelle pour répondre aux exigences de la fabrication pharmaceutique. Le processus est optimisé pour garantir un rendement et une pureté élevés, conformément à des normes strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de Réactions
SC-54701A subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre, conduisant à la formation de produits substitués.
Réactifs et Conditions Courants
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réactifs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut conduire à la formation d'alcools.
Applications de la Recherche Scientifique
SC-54701A a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour l'étude des antagonistes de la glycoprotéine IIb/IIIa.
Biologie : Investigated for its role in inhibiting platelet aggregation and its effects on cellular processes.
Médecine : Exploré pour son potentiel dans le traitement des maladies cardiovasculaires, en particulier pour la prévention de la thrombose.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.
Mécanisme d'Action
SC-54701A exerce ses effets en se liant au récepteur de la glycoprotéine IIb/IIIa à la surface des plaquettes. Cette liaison inhibe l'interaction entre le fibrinogène et le récepteur, empêchant l'agrégation plaquettaire. Les cibles moléculaires impliquées dans ce processus comprennent le récepteur de la glycoprotéine IIb/IIIa et le fibrinogène .
Applications De Recherche Scientifique
SC-54701A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycoprotein IIb/IIIa antagonists.
Biology: Investigated for its role in inhibiting platelet aggregation and its effects on cellular processes.
Medicine: Explored for its potential in treating cardiovascular diseases, particularly in preventing thrombosis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
SC-54701A exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding inhibits the interaction between fibrinogen and the receptor, preventing platelet aggregation. The molecular targets involved in this process include the glycoprotein IIb/IIIa receptor and fibrinogen .
Comparaison Avec Des Composés Similaires
Composés Similaires
Xemilofiban : La forme prodrogue de SC-54701A, qui est convertie en SC-54701A dans l'organisme.
Orbofiban : Un autre antagoniste de la glycoprotéine IIb/IIIa aux propriétés similaires.
Sibrafiban : Un composé ayant un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
Unicité
SC-54701A est unique en raison de sa forte puissance et de sa spécificité pour le récepteur de la glycoprotéine IIb/IIIa. Sa synthèse efficace et son profil pharmacocinétique favorable en font un composé précieux pour la recherche et les applications thérapeutiques.
Propriétés
Numéro CAS |
149193-61-3 |
|---|---|
Formule moléculaire |
C16H18N4O4 |
Poids moléculaire |
330.34 g/mol |
Nom IUPAC |
(3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoic acid |
InChI |
InChI=1S/C16H18N4O4/c1-2-11(9-15(23)24)19-13(21)7-8-14(22)20-12-5-3-10(4-6-12)16(17)18/h1,3-6,11H,7-9H2,(H3,17,18)(H,19,21)(H,20,22)(H,23,24)/t11-/m1/s1 |
Clé InChI |
OUZLOTRPGMFLPN-LLVKDONJSA-N |
SMILES |
C#CC(CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N |
SMILES isomérique |
C#C[C@H](CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N |
SMILES canonique |
C#CC(CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N |
Synonymes |
3S-((4-(4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutylamino)-4-pentynoate monohydrochloride SC 54701 SC 54701A SC-54701 SC-54701A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(tert-butyl)-4-[({[(4-methoxyanilino)carbonyl]oxy}imino)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1241278.png)
![1-[3-(Dimethylsulfamoyl)phenyl]-3-[(5-methyl-2-furyl)methyleneamino]thiourea](/img/structure/B1241279.png)
![1-[(E)-1-(4-methoxyphenyl)propan-2-ylideneamino]-3-(4-propan-2-ylphenyl)thiourea](/img/structure/B1241280.png)
![(E)-1-(2-furyl)ethylidene-[2-methylimino-4-(2-thienyl)-4-thiazolin-3-yl]amine](/img/structure/B1241282.png)
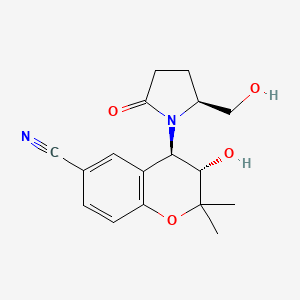
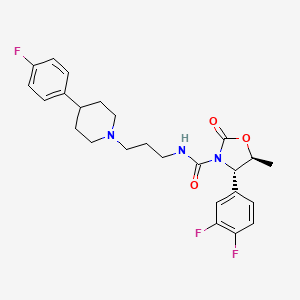

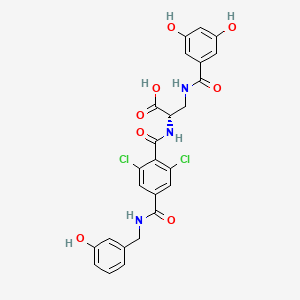
![[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1241294.png)

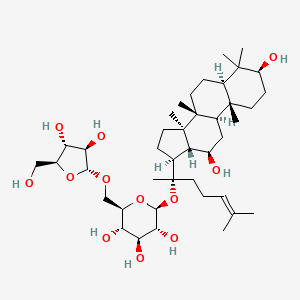
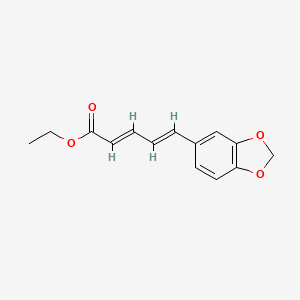
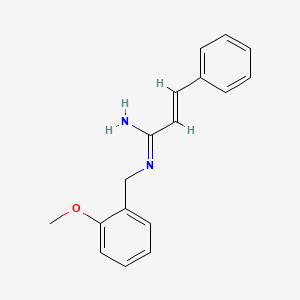
![2-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid](/img/structure/B1241300.png)
